Bienvenue dans la boutique en ligne BenchChem!

C10H10N4NaO2S

Pharmaceutical Formulation Injectable Drug Development Solubility Enhancement

Sulfadiazine sodium is the preferred sulfonamide for high-concentration injectable formulations and aqueous-based assays due to its 'freely soluble' profile, surpassing solubility-limited analogs. With plasma protein binding of only 33–55% and linear elimination kinetics at therapeutic doses, it ensures predictable, dose-proportional systemic exposure — critical for PK/PD modeling. Its metabolic fate is dominated by N4-acetylation, making it an ideal NAT activity probe without hydroxylation confounders. In vivo efficacy against staphylococcal and dysentery bacilli is distinctly superior to sulfamethazine. Choose sulfadiazine sodium for reproducible pharmacology and formulation success.

Molecular Formula C10H10N4NaO2S
Molecular Weight 273.27 g/mol
CAS No. 547-32-0
Cat. No. B000164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC10H10N4NaO2S
CAS547-32-0
Synonymsulfadiazin-natrium
Molecular FormulaC10H10N4NaO2S
Molecular Weight273.27 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na]
InChIInChI=1S/C10H10N4O2S.Na/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;/h1-7H,11H2,(H,12,13,14);
InChIKeyRKISJHYCSQKDTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfadiazine Sodium (CAS 547-32-0) C10H10N4NaO2S – Antimicrobial Sulfonamide & API Procurement Guide


Sulfadiazine sodium (CAS 547-32-0) is a short-acting sulfonamide antibacterial agent belonging to the sulfapyrimidine class. It functions as a competitive inhibitor of bacterial dihydropteroate synthase, blocking folic acid synthesis and thereby exerting bacteriostatic activity against a broad spectrum of Gram-positive and Gram-negative organisms . The sodium salt form is distinguished from its free acid counterpart (sulfadiazine base) by its significantly enhanced aqueous solubility, making it the preferred form for injectable pharmaceutical formulations and certain in vitro experimental applications [1]. Unlike some other sulfonamide analogs, sulfadiazine sodium exhibits a distinct metabolic profile characterized by predominant N4-acetylation with minimal hydroxylation, which influences its pharmacokinetic behavior and therapeutic utility in both veterinary and research settings [2].

Sulfadiazine Sodium (CAS 547-32-0) – Why In-Class Sulfonamide Substitution Is Not Straightforward


Despite sharing a common core mechanism of action, sulfonamide antibiotics such as sulfadiazine, sulfamerazine, and sulfamethazine cannot be interchangeably substituted without careful consideration of their divergent physicochemical and pharmacokinetic properties. Direct substitution can lead to formulation failures, unexpected in vivo efficacy, or altered experimental outcomes. For instance, sulfadiazine sodium demonstrates substantially lower plasma protein binding (approximately 33-55% in various species) compared to sulfamethazine (up to 80%) and sulfamerazine (up to 85%), which directly impacts the free, pharmacologically active drug fraction and tissue distribution [1]. Furthermore, sulfadiazine's metabolic fate is dominated by N4-acetylation, while its methylated analogs undergo extensive hydroxylation, leading to different clearance rates and potential for metabolite accumulation [2]. These fundamental differences in solubility, protein binding, and metabolism mean that even closely related sulfonamides are not functionally equivalent in biological systems or in pharmaceutical development. Therefore, procurement decisions must be guided by compound-specific, quantitative evidence rather than class-level assumptions.

Sulfadiazine Sodium (CAS 547-32-0) – Quantitative Differentiation Evidence vs. Analogs for Procurement & Selection


Aqueous Solubility Advantage of Sulfadiazine Sodium Over Sulfamethazine Sodium

Sulfadiazine sodium demonstrates significantly superior aqueous solubility compared to its close analog sulfamethazine sodium, a critical parameter for parenteral formulation development. This difference stems from the absence of methyl groups on the pyrimidine ring, which reduces lipophilicity and enhances hydration. The quantitative solubility advantage directly impacts the feasibility of developing high-concentration injectable solutions and reduces the need for organic co-solvents .

Pharmaceutical Formulation Injectable Drug Development Solubility Enhancement

Reduced Plasma Protein Binding of Sulfadiazine Compared to Sulfamerazine and Sulfamethazine

In vitro equilibrium dialysis studies demonstrate that sulfadiazine exhibits substantially lower plasma protein binding affinity compared to its methylated analogs sulfamerazine and sulfamethazine. This lower binding translates to a higher fraction of free, pharmacologically active drug available for tissue distribution and antibacterial action at a given total plasma concentration [1].

Pharmacokinetics Drug Distribution Free Drug Fraction

Metabolic Stability: Predominant Acetylation of Sulfadiazine vs. Hydroxylation of Sulfamethazine

Comparative pharmacokinetic studies in calves and cows reveal distinct metabolic pathways among sulfonamides. Sulfadiazine is primarily eliminated via N4-acetylation with minimal hydroxylation. In contrast, sulfamerazine and sulfamethazine undergo extensive hydroxylation at the methyl group(s) on the pyrimidine side chain. This metabolic divergence leads to different rates of drug clearance and potential for metabolite accumulation [1].

Drug Metabolism Pharmacokinetics Species Differences

In Vivo Efficacy: Sulfadiazine's Superiority in Staphylococcal and Dysentery Models

In comparative in vivo efficacy studies, sulfadiazine demonstrates distinct superiority over sulfamethazine in specific infection models. While sulfamethazine shows slightly better activity against pneumococcal infections, sulfadiazine is as effective or more effective against β-hemolytic streptococci and is distinctly superior against staphylococcal and dysentery bacilli infections in animal models [1]. This pathogen-specific efficacy profile is crucial for targeted therapeutic applications.

Antibacterial Efficacy In Vivo Models Infection Treatment

Linear vs. Capacity-Limited Elimination Kinetics: A Key Pharmacokinetic Distinction

Pharmacokinetic analysis in calves and cows reveals a critical difference in elimination behavior between sulfadiazine and sulfamethazine. At dosages between 100 and 200 mg/kg, sulfamethazine exhibits capacity-limited (non-linear) elimination kinetics, whereas sulfadiazine and sulfamerazine follow linear elimination patterns [1]. This means that at higher doses, sulfamethazine clearance saturates, leading to disproportionately higher plasma concentrations and potential toxicity, while sulfadiazine maintains predictable dose-proportional exposure.

Pharmacokinetics Drug Elimination Dose Linearity

Sulfadiazine Sodium (CAS 547-32-0) – Best-Fit Application Scenarios Based on Quantitative Evidence


Parenteral Formulation Development Requiring High Aqueous Solubility

Sulfadiazine sodium's classification as 'freely soluble' in water makes it the optimal choice for developing high-concentration injectable solutions and aqueous-based assays. Unlike sulfamethazine sodium, which is limited to 50 mg/mL in water, sulfadiazine sodium can be formulated at higher concentrations without requiring organic co-solvents, simplifying formulation and reducing potential toxicity. This property is particularly valuable for veterinary parenteral preparations and in vitro assays requiring high drug concentrations [1].

Pharmacokinetic Studies Requiring Linear, Dose-Proportional Exposure

For in vivo studies where predictable and dose-proportional systemic exposure is critical, sulfadiazine sodium offers a significant advantage over sulfamethazine. Its linear elimination kinetics at therapeutic doses (100-200 mg/kg) ensure that plasma concentrations increase proportionally with dose, simplifying dose-response modeling and reducing the risk of unexpected toxicity due to saturation of clearance pathways. This makes it a preferred tool for pharmacokinetic/pharmacodynamic (PK/PD) modeling studies [1].

Research Targeting Staphylococcal or Enteric Bacterial Infections

Comparative in vivo efficacy data demonstrate that sulfadiazine is distinctly superior to sulfamethazine in treating staphylococcal and dysentery bacilli infections in animal models. Therefore, sulfadiazine sodium should be prioritized over sulfamethazine in research programs or preclinical studies focusing on these specific pathogens, as it is likely to yield more robust and translatable efficacy signals [1].

Metabolic Studies Focusing on N4-Acetylation Pathways

Sulfadiazine undergoes predominantly N4-acetylation with minimal hydroxylation, in contrast to the extensive hydroxylation observed with sulfamethazine and sulfamerazine. This makes sulfadiazine sodium an ideal model substrate for investigating N-acetyltransferase (NAT) activity, species-specific acetylation rates, and the impact of acetylation on drug disposition and activity, without the confounding influence of concurrent hydroxylation pathways [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for C10H10N4NaO2S

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.